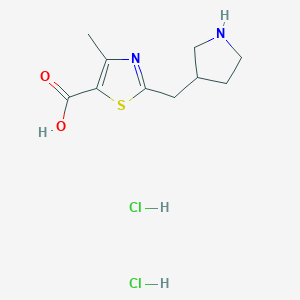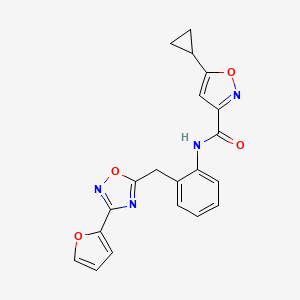![molecular formula C18H20N2O3S B2417644 N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide CAS No. 1281684-81-8](/img/structure/B2417644.png)
N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is a complex organic compound with the molecular formula C18H20N2O3S and a molecular weight of 344.43 g/mol. This compound is characterized by its unique structure, which includes a benzamide core substituted with trimethyl and phenylethenyl sulfonylamino groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in organic synthesis for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Chemical Reactions Analysis
N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products depending on the reaction conditions.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents include halides and alkoxides.
Scientific Research Applications
N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide can be compared with other benzamide derivatives and sulfonylamino compounds. Similar compounds include:
N,N-dimethyl-4-aminobenzamide: Known for its use in organic synthesis and as an intermediate in pharmaceutical production.
4-methyl-N-phenylbenzenesulfonamide: Utilized in the synthesis of dyes and pigments.
N-phenyl-4-methylbenzenesulfonamide: Employed in the development of agrochemicals and pharmaceuticals.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other related compounds.
Properties
IUPAC Name |
N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-9-10-16(18(21)20(2)3)13-17(14)19-24(22,23)12-11-15-7-5-4-6-8-15/h4-13,19H,1-3H3/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVWRPHGRLHDHS-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2417564.png)
![N1-(4-ethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride](/img/structure/B2417565.png)
![N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide](/img/structure/B2417567.png)





![N-(3,4-dimethoxybenzyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2417574.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2417576.png)
![7-Benzyl-8-[(2-chlorophenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2417577.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide](/img/structure/B2417579.png)
![diethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2417582.png)
